molecular formula C16H24N2O4S B6175273 tert-butyl N-[(1s,3s)-3-(benzylsulfamoyl)cyclobutyl]carbamate, cis CAS No. 2567498-18-2

tert-butyl N-[(1s,3s)-3-(benzylsulfamoyl)cyclobutyl]carbamate, cis

Cat. No. B6175273
CAS RN: 2567498-18-2
M. Wt: 340.4
InChI Key:
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Description

Tert-butyl N-[(1s,3s)-3-(benzylsulfamoyl)cyclobutyl]carbamate, cis (TBBC) is an organosulfur compound that has been studied for a variety of applications in scientific research. TBBC is a cyclic sulfonamide that can be used as a ligand to bind metal ions in coordination chemistry and as a catalyst for a variety of chemical reactions. TBBC can also be used in biochemistry and physiology as a drug target and as a tool for studying protein-ligand interactions. TBBC has been used in a variety of laboratory experiments, and its advantages and limitations for such studies should be discussed. Additionally,

Scientific Research Applications

Tert-butyl N-[(1s,3s)-3-(benzylsulfamoyl)cyclobutyl]carbamate, cis has been used in a variety of scientific research applications due to its ability to bind metal ions in coordination chemistry and act as a catalyst for a variety of chemical reactions. tert-butyl N-[(1s,3s)-3-(benzylsulfamoyl)cyclobutyl]carbamate, cis has been used in biochemistry and physiology as a drug target and as a tool for studying protein-ligand interactions. It has also been used in drug delivery systems for targeted drug release. tert-butyl N-[(1s,3s)-3-(benzylsulfamoyl)cyclobutyl]carbamate, cis has been used in the synthesis of other compounds, such as benzylsulfonamide derivatives, and as a reagent for the synthesis of other compounds, such as cyclic sulfonamides and amides.

Mechanism of Action

Tert-butyl N-[(1s,3s)-3-(benzylsulfamoyl)cyclobutyl]carbamate, cis binds metal ions in coordination chemistry due to its ability to form chelates with metal ions. It acts as a catalyst for a variety of chemical reactions, such as the formation of cyclic sulfonamides, due to its ability to form hydrogen bonds with other molecules. In biochemistry and physiology, tert-butyl N-[(1s,3s)-3-(benzylsulfamoyl)cyclobutyl]carbamate, cis acts as a drug target and as a tool for studying protein-ligand interactions. It can also be used in drug delivery systems for targeted drug release.
Biochemical and Physiological Effects
tert-butyl N-[(1s,3s)-3-(benzylsulfamoyl)cyclobutyl]carbamate, cis has been studied for its potential effects on biochemical and physiological systems. It has been shown to have antiviral activity against the human immunodeficiency virus (HIV), as well as antifungal and antibacterial activity. tert-butyl N-[(1s,3s)-3-(benzylsulfamoyl)cyclobutyl]carbamate, cis has also been studied for its potential anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(1s,3s)-3-(benzylsulfamoyl)cyclobutyl]carbamate, cis has several advantages for use in laboratory experiments. It is a relatively stable compound and can be stored at room temperature. tert-butyl N-[(1s,3s)-3-(benzylsulfamoyl)cyclobutyl]carbamate, cis is also relatively easy to synthesize and can be used in a variety of chemical reactions. Additionally, tert-butyl N-[(1s,3s)-3-(benzylsulfamoyl)cyclobutyl]carbamate, cis can be used to study protein-ligand interactions and as a drug target in biochemistry and physiology.
However, there are some limitations to using tert-butyl N-[(1s,3s)-3-(benzylsulfamoyl)cyclobutyl]carbamate, cis in laboratory experiments. It is a relatively expensive compound and can be difficult to synthesize in large quantities. Additionally, tert-butyl N-[(1s,3s)-3-(benzylsulfamoyl)cyclobutyl]carbamate, cis has a relatively low solubility in water and organic solvents, which can limit its use in certain laboratory experiments.

Future Directions

Tert-butyl N-[(1s,3s)-3-(benzylsulfamoyl)cyclobutyl]carbamate, cis has potential for use in a variety of scientific research applications. It could be used in drug delivery systems for targeted drug release, as well as in the synthesis of other compounds, such as benzylsulfonamide derivatives. Additionally, tert-butyl N-[(1s,3s)-3-(benzylsulfamoyl)cyclobutyl]carbamate, cis could be explored for its potential anti-inflammatory and anti-cancer effects. tert-butyl N-[(1s,3s)-3-(benzylsulfamoyl)cyclobutyl]carbamate, cis could also be studied for its ability to bind metal ions in coordination chemistry and act as a catalyst for a variety of chemical reactions. Finally, tert-butyl N-[(1s,3s)-3-(benzylsulfamoyl)cyclobutyl]carbamate, cis could be used to study protein-ligand interactions and as a drug target in biochemistry and physiology.

Synthesis Methods

Tert-butyl N-[(1s,3s)-3-(benzylsulfamoyl)cyclobutyl]carbamate, cis can be synthesized in a two-step reaction, starting with the preparation of cyclobutylmethylcarbamate. This is done by reacting tert-butyl bromide with cyclobutylmethyl isocyanate in the presence of a base such as sodium hydroxide or potassium tert-butoxide. The second step of the reaction involves the sulfonation of the cyclobutylmethylcarbamate with benzylsulfonyl chloride in the presence of a base such as sodium hydroxide or potassium tert-butoxide. The reaction yields tert-butyl N-[(1s,3s)-3-(benzylsulfamoyl)cyclobutyl]carbamate, cis as a white solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1s,3s)-3-(benzylsulfamoyl)cyclobutyl]carbamate, cis involves the protection of the amine group, followed by the formation of the cyclobutyl ring and the introduction of the benzylsulfamoyl group. The final step involves the deprotection of the amine group and the formation of the carbamate.", "Starting Materials": [ "tert-butyl carbamate", "cyclobutene", "benzylsulfonamide", "diisopropylcarbodiimide", "N,N-dimethylformamide", "triethylamine", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "brine" ], "Reaction": [ "Step 1: Protection of the amine group with tert-butyl carbamate using diisopropylcarbodiimide and N,N-dimethylformamide", "Step 2: Formation of the cyclobutyl ring by reaction of cyclobutene with the protected amine group in the presence of triethylamine", "Step 3: Introduction of the benzylsulfamoyl group by reaction of benzylsulfonamide with the cyclobutyl intermediate in the presence of triethylamine", "Step 4: Deprotection of the amine group and formation of the carbamate by treatment with hydrochloric acid followed by sodium hydroxide", "Step 5: Extraction of the product with ethyl acetate and washing with brine" ] }

CAS RN

2567498-18-2

Product Name

tert-butyl N-[(1s,3s)-3-(benzylsulfamoyl)cyclobutyl]carbamate, cis

Molecular Formula

C16H24N2O4S

Molecular Weight

340.4

Purity

95

Origin of Product

United States

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